5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Übersicht
Beschreibung
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is used as an active pharmaceutical intermediate . It is a part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
The synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs is achieved through a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is represented as C1=C(N2C(=NC=N2)C(=N1)Br)Br . The molecular weight is given as g/mol .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazolo[1,5-a]pyrazines are complex and can involve various synthetic routes . For instance, cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles are two typical modes of constructing these heterocyclic ring systems .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Building Blocks
The [1,2,4]triazolo[1,5-a]pyrazine scaffold serves as a versatile building block in medicinal chemistry. It’s used to create focused libraries of compounds that can be screened for various biological activities . This compound, with its bromine substituents, offers unique reactivity that can be exploited to generate novel derivatives with potential therapeutic applications.
Antibacterial Agents
Derivatives of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine have been synthesized and evaluated for their antibacterial properties. Some of these derivatives exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . This highlights the compound’s potential as a precursor for developing new antibacterial drugs.
Privileged Structures in Drug Discovery
The concept of privileged structures in drug discovery refers to molecular frameworks that are recurrently found in drugs acting on diverse biological targets5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine could be considered a privileged structure due to its potential to bind to multiple receptors, offering a platform for further derivatization and discovery of new drugs .
Biological Activity Studies
The [1,2,4]triazolo[1,5-a]pyrazine core is present in compounds that exhibit a range of biological activities. Research into these activities can lead to the development of new drugs with applications in treating diseases such as dyslipidemia, coronary heart disease, and diabetes .
Wirkmechanismus
Target of Action
Similar compounds have been known to target dipeptidyl peptidase-4 (dpp-4) inhibitors , which play a crucial role in glucose metabolism by increasing insulin production and decreasing the production of glucagon in the pancreas .
Mode of Action
It’s worth noting that similar compounds have been found to increase insulin production and decrease the production of glucagon in the pancreas .
Biochemical Pathways
Related compounds have been found to incite the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2 .
Pharmacokinetics
It is slightly soluble in water , which could influence its absorption and distribution in the body.
Result of Action
Similar compounds have been found to have high activity and low toxicity .
Action Environment
It is recommended to store the compound away from oxidizing agents and in a cool, dry, and well-ventilated condition .
Eigenschaften
IUPAC Name |
5,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N4/c6-3-1-8-4(7)5-9-2-10-11(3)5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWOTLNDEITXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)C(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677834 | |
Record name | 5,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959755-46-5 | |
Record name | 5,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.